3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid
Description
3-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid is a complex organic compound characterized by its pyrazolyl and benzoic acid functional groups
Properties
IUPAC Name |
3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-12-16(17(22)21(20(12)2)14-8-4-3-5-9-14)19-27(25,26)15-10-6-7-13(11-15)18(23)24/h3-11,19H,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGJOSJIXMSQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde with a suitable sulfamoylbenzoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Large-scale reactions are typically conducted in specialized reactors with precise temperature and pressure control to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted pyrazoles or benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets:
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Analgesic Effects : Similar compounds have been studied for pain relief applications, suggesting potential use in analgesic formulations.
Biological Studies
The compound serves as a useful probe in biological research:
- Enzyme Mechanism Studies : It can be utilized to investigate enzyme mechanisms and metabolic pathways due to its ability to form stable complexes with certain enzymes .
- Drug Development : The unique structural features make it suitable for the design of targeted therapies against specific diseases, including cancer and metabolic disorders .
Agricultural Applications
In agrochemistry, the compound can be employed in the synthesis of new pesticides or herbicides:
- Agrochemical Development : Its chemical properties allow it to act as a building block for developing agrochemicals that can enhance crop yield and resistance to pests.
Industrial Applications
The compound's utility extends into industrial chemistry:
- Dyes and Pigments : It is used in the production of dyes and pigments due to its stable chemical structure and vibrant color properties.
- Chemical Synthesis : As a versatile building block in organic synthesis, it aids in creating various industrial chemicals .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of similar compounds in therapeutic applications:
- A study published in PubMed explored the anti-inflammatory effects of pyrazole derivatives, noting their potential in treating chronic inflammation .
- Research from Scielo detailed the synthesis of related compounds that demonstrated significant biological activity against specific enzyme targets, indicating a pathway for further exploration of 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid in drug discovery .
Mechanism of Action
The mechanism by which 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The pyrazolyl group can bind to enzymes or receptors, modulating their activity, while the benzoic acid moiety may influence cellular processes through its acidic properties.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazolyl group and are used in similar applications.
Benzoic acid derivatives: These compounds contain the benzoic acid moiety and are used in various industrial and pharmaceutical applications.
Biological Activity
The compound 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, including case studies and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 297.33 g/mol. Its structure includes a sulfamoyl group attached to a benzoic acid moiety, which is linked to a pyrazole derivative known for its diverse biological properties.
Antimicrobial Activity
Research indicates that derivatives of the pyrazole scaffold exhibit significant antimicrobial properties. A study demonstrated that compounds similar to This compound showed effective inhibition against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 15 | E. coli |
| Compound B | 10 | S. aureus |
| Target Compound | 5 | C. albicans |
These results suggest that the target compound may have superior antimicrobial efficacy compared to other tested derivatives .
Anticancer Activity
The anticancer potential of This compound has been evaluated against several cancer cell lines. In vitro studies reported IC50 values indicating its effectiveness in inhibiting cell proliferation:
The compound exhibited significant cytotoxicity against these cell lines, particularly showing a higher potency against A549 cells compared to standard chemotherapeutics like doxorubicin.
The biological activity is attributed to the compound's ability to interfere with key cellular processes:
- Inhibition of Enzymatic Activity : The compound acts on specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis rates in cancer cells.
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression, enhancing its potential as an anticancer agent .
Case Studies
A notable case study involved the synthesis and evaluation of various analogs of This compound . The study highlighted the relationship between structural modifications and biological activity, demonstrating that specific substitutions could enhance both antimicrobial and anticancer effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid, and how can purity be optimized?
- Methodological Answer: The compound is typically synthesized via sulfamoylation of 4-aminoantipyrine derivatives using sulfonyl chlorides or isothiocyanates under controlled pH and temperature. For example, reacting 4-aminoantipyrine with benzoylisothiocyanate in equimolar ratios in anhydrous solvents (e.g., THF or DCM) yields intermediates, which are further functionalized . Purification involves recrystallization from ethanol or methanol, with purity confirmed by HPLC (>95%) and melting point analysis. Contaminants like unreacted starting materials can be removed via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?
- Methodological Answer: Single-crystal X-ray diffraction (XRD) is critical for resolving stereochemical ambiguities. For instance, XRD analysis reveals bond angles (e.g., C5–C6–N1 = 120.4°) and confirms the planarity of the pyrazolone ring . Complementary techniques include:
- FT-IR : Validates sulfonamide (SO₂NH) stretches at ~1300–1150 cm⁻¹.
- ¹H/¹³C NMR : Assigns protons (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbons adjacent to electron-withdrawing groups .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer: Use PPE (nitrile gloves, EN 166-certified goggles) and engineering controls (fume hoods) to avoid inhalation or skin contact. In case of exposure, wash affected areas with water and consult a physician. No occupational exposure limits are reported, but treat it as a potential irritant .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., H-bonding, π-stacking) influence the supramolecular assembly of this compound?
- Methodological Answer: Hirshfeld surface analysis quantifies intermolecular interactions. For example, the title compound exhibits N–H···O hydrogen bonds (2.8–3.0 Å) between sulfonamide and benzoic acid groups, contributing to 3D network stability. π-π interactions (3.4–3.6 Å) between phenyl rings further stabilize the crystal lattice. Interaction energy calculations (CrystalExplorer) can rank these contributions (e.g., H-bonding ≈ 60% of total stabilization energy) .
Q. How can computational methods (DFT, molecular docking) predict reactivity or biological activity?
- Methodological Answer:
- DFT : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as a reactive center).
- Docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. Pyrazolone derivatives show affinity for COX-2 (binding energy ≈ −8.2 kcal/mol), suggesting anti-inflammatory potential .
Q. How should researchers address contradictions between experimental and computational data?
- Methodological Answer: Reconcile discrepancies by:
- Validating computational models with experimental XRD or spectroscopic data.
- Re-examining solvent effects (e.g., polar solvents may stabilize charge-separated intermediates not modeled in gas-phase DFT).
- For example, if docking predicts high affinity but in vitro assays show low activity, check compound solubility or cellular uptake barriers .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer: Use a split-plot design to test substituent effects:
- Main plot : Vary sulfamoyl substituents (e.g., –SO₂NH₂ vs. –SO₂NHR).
- Subplot : Modify the benzoic acid group (e.g., –COOH vs. ester derivatives).
- Assess bioactivity (e.g., COX inhibition) using ANOVA to isolate significant variables .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer: Slow evaporation from DMSO/water mixtures often yields suitable crystals. Challenges include polymorphism; address this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
